molecular formula C19H19N3O4S B2686452 N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide CAS No. 476462-20-1

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Cat. No.: B2686452
CAS No.: 476462-20-1
M. Wt: 385.44
InChI Key: SLAKCZOZAUTKQF-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is a synthetic derivative of the 1,3,4-thiadiazole heterocycle, a scaffold of significant and broad interest in medicinal chemistry and chemical biology research . Compounds based on the 1,3,4-thiadiazole structure are frequently investigated as potential bioactive substances due to their diverse interactions with biological targets . Scientific literature indicates that 1,3,4-thiadiazole derivatives can be designed and synthesized as potential inhibitors of key enzymes, such as dihydrofolate reductase (DHFR), and may be evaluated through molecular docking studies to predict the strength of their interaction with the enzyme's active site . Furthermore, this class of compounds is actively explored for a wide spectrum of other research applications, including antimicrobial , anti-inflammatory , and anticancer activities . The specific substitution pattern on the 1,3,4-thiadiazole core, featuring a 2,5-dimethoxyphenyl moiety and a 2-ethoxybenzamide group, is designed to modulate the compound's electronic properties, lipophilicity, and overall spatial configuration, making it a candidate for structure-activity relationship (SAR) studies in various drug discovery programs. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-26-16-8-6-5-7-13(16)17(23)20-19-22-21-18(27-19)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAKCZOZAUTKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Ethoxybenzamide Moiety: The ethoxybenzamide moiety is synthesized through the reaction of ethoxybenzoic acid with appropriate amines under condensation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in material science for the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

describes multiple 1,3,4-thiadiazole derivatives with acetamide-linked substituents. Key comparisons include:

Compound ID Substituents (R Groups) Yield (%) Melting Point (°C)
5k 2-Methoxyphenoxy, methylthio 72 135–136
5l 2-Methoxyphenoxy, ethylthio 68 138–140
5m 2-Methoxyphenoxy, benzylthio 85 135–136
Target Compound 2,5-Dimethoxyphenyl, 2-ethoxybenzamide N/A N/A

Key Observations :

  • Substituent Effects : The target compound replaces the acetamide group in compounds with a benzamide moiety, which may alter steric and electronic interactions. The 2-ethoxy group in the benzamide and the 2,5-dimethoxyphenyl group likely enhance lipophilicity compared to simpler methoxy or alkylthio substituents .

Bioactive Analogues with Heterocyclic Cores

Tetrazole-Based Compounds (–3)

Compounds such as N′-5-tetrazolyl-N-aroylthioureas and N-5-tetrazolyl-N′-aroylureas exhibit herbicidal and plant growth-regulating activities. For example:

  • 2h (N-5-Tetrazolyl-N′-p-methoxybenzoylurea) : Shows strong auxin-like activity.
  • 2j (N-5-Tetrazolyl-N′-p-bromobenzoylurea) : Demonstrates cytokinin-like effects.

Comparison with Target Compound :

  • Functional Groups : The ethoxybenzamide group in the target compound differs from the urea/thiourea linkages in tetrazole derivatives, which are critical for hydrogen bonding in biological systems .
Triazole-Based Compounds ()

Triazole-carboxylic acid derivatives (e.g., N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas) exhibit plant growth regulation. Their activity depends on the aryloxyacetyl substituent’s electronic profile.

Comparison with Target Compound :

  • Mechanistic Divergence : The target compound’s benzamide group may interact with enzymes or receptors differently than triazole-linked ureas, which rely on carboxylate groups for activity .

Commercial Pesticide Analogues ()

  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) : A benzamide herbicide with structural similarities to the target compound. The dichlorophenyl group in etobenzanid enhances electrophilicity, whereas the target’s dimethoxyphenyl group may favor π-π stacking or antioxidant effects .
  • Sulfentrazone : A triazolone sulfonamide herbicide. Unlike the target compound’s thiadiazole core, sulfentrazone’s triazolone ring facilitates radical-based herbicidal action .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Methoxy and ethoxy substituents in the target compound may improve solubility and bioavailability compared to halogenated analogs like etobenzanid .
  • Thiadiazole vs. Tetrazole/Triazole : The thiadiazole core’s sulfur atoms could enhance hydrophobic interactions or act as hydrogen bond acceptors, distinguishing it from nitrogen-rich tetrazole/triazole cores .

Biological Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a unique molecular structure comprising a thiadiazole ring, an ethoxybenzamide moiety, and a dimethoxyphenyl group. The synthesis typically involves:

  • Formation of the Thiadiazole Ring: This is achieved through the reaction of hydrazine derivatives with carbon disulfide followed by cyclization.
  • Electrophilic Aromatic Substitution: The dimethoxyphenyl group is introduced via this method.
  • Condensation Reaction: The ethoxybenzamide moiety is synthesized by reacting ethoxybenzoic acid with appropriate amines.

These synthetic steps can be optimized for yield and purity using various techniques such as recrystallization and chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown the ability to inhibit the proliferation of various cancer cells. Notably:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.

This anticancer activity may be attributed to its ability to induce apoptosis through modulation of signaling pathways involved in cell growth and survival .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Modulation of Signaling Pathways: The compound likely influences pathways related to apoptosis and inflammation, which are crucial in cancer progression .

4. Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Study on Antimicrobial Activity: A study demonstrated that modifications in the thiadiazole structure could enhance antimicrobial potency. Compounds similar to this compound were synthesized and tested with improved MIC values against resistant strains .
  • Anticancer Research: Another research group explored the structure-activity relationship (SAR) of thiadiazole derivatives, finding that specific substitutions on the benzamide moiety significantly impacted anticancer efficacy .

5.

This compound holds promise as a bioactive compound with notable antimicrobial and anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Q & A

Basic Synthesis and Structural Characterization

Q1: What are the established synthetic routes for N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide, and how do reaction conditions influence yield and purity? A1: The synthesis typically involves coupling a thiadiazole-2-amine derivative with a substituted benzoyl chloride. For example, 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine reacts with 2-ethoxybenzoyl chloride in pyridine under inert conditions. Reaction parameters like solvent choice (pyridine or dichloromethane), temperature (room temperature to 60°C), and stoichiometry significantly impact yield. Impurities often arise from incomplete acylation or side reactions with methoxy groups; purification via column chromatography or recrystallization (e.g., methanol/water) is critical . Characterization relies on NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry to confirm molecular weight and functional groups .

Structural Features and Electronic Properties

Q2: How do the 2,5-dimethoxyphenyl and 2-ethoxybenzamide substituents influence the compound’s electronic structure and reactivity? A2: The 2,5-dimethoxy groups on the phenyl ring are electron-donating, enhancing electron density on the thiadiazole ring, which may increase nucleophilicity at the sulfur and nitrogen sites. The 2-ethoxybenzamide moiety introduces steric bulk and hydrogen-bonding capacity (via the amide NH), affecting solubility and binding interactions. X-ray crystallography of analogous compounds reveals planar thiadiazole-amide systems with intermolecular hydrogen bonds (e.g., N–H⋯N/O) stabilizing crystal packing . Computational studies (DFT) can model charge distribution and predict sites for electrophilic/nucleophilic attacks .

Biological Activity Screening

Q3: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity, and what contradictory results might arise? A3: Standard assays include:

  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli, C. albicans).
  • Anticancer: MTT assay (e.g., IC₅₀ in HeLa or MCF-7 cells).
  • Anti-inflammatory: COX-2 inhibition ELISA.
    Contradictions may emerge between enzymatic assays (e.g., strong in vitro COX-2 inhibition) and cell-based results (low efficacy due to poor membrane permeability). Such discrepancies require follow-up studies on solubility (logP), protein binding (SPR), or metabolite stability (LC-MS) .

Advanced Mechanistic Studies

Q4: How can researchers elucidate the mechanism of action for this compound, particularly if initial data conflicts with structural analogs? A4: If activity diverges from analogs (e.g., anti-cancer vs. anti-inflammatory), employ:

  • Target identification: Chemoproteomics (pull-down assays with biotinylated probes) or siRNA screening.
  • Binding studies: Surface plasmon resonance (SPR) or ITC to measure affinity for suspected targets (e.g., DHFR, kinases).
  • Molecular dynamics (MD): Simulate interactions with protein active sites (e.g., comparing 2,5-dimethoxy vs. 3,4-dimethoxy analogs).
    Contradictions may arise from off-target effects or metabolite activity, necessitating metabolite profiling (HR-MS/MS) .

Stability and Degradation Pathways

Q5: What are the key stability concerns for this compound under varying pH and temperature conditions? A5: The amide bond is susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation products (e.g., cleavage to 2-ethoxybenzoic acid and thiadiazole-amine). Methoxy groups may demethylate under oxidative stress (H₂O₂ exposure), forming quinone intermediates. Store at -20°C in anhydrous DMSO or solid form to minimize degradation .

Advanced Synthetic Optimization

Q6: How can the synthesis be scaled or modified to improve atom economy while retaining stereochemical integrity? A6: Consider:

  • Catalytic methods: Use Pd/Cu catalysts for Ullmann-type couplings to reduce excess reagents.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by 15–20%.
  • Green solvents: Replace pyridine with cyclopentyl methyl ether (CPME) for lower toxicity.
    Monitor stereochemistry via chiral HPLC if asymmetric centers form during synthesis .

Data Interpretation and Reproducibility

Q7: How should researchers address variability in biological assay results across different labs? A7: Standardize protocols:

  • Cell lines: Use authenticated stocks (ATCC) with consistent passage numbers.
  • Compound handling: Pre-dissolve in DMSO at 10 mM, aliquot to avoid freeze-thaw cycles.
  • Positive controls: Include known inhibitors (e.g., doxorubicin for cytotoxicity).
    Statistical tools (e.g., Grubbs’ test) identify outliers. Reproducibility issues may stem from differences in serum content or incubation time; validate findings across ≥3 independent experiments .

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